1H-Imidazole-5-ethanamine, beta-fluoro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

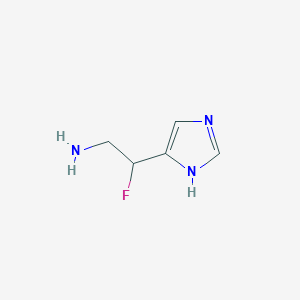

1H-Imidazole-5-ethanamine, beta-fluoro-, also known as 1H-Imidazole-5-ethanamine, beta-fluoro-, is a useful research compound. Its molecular formula is C5H8FN3 and its molecular weight is 129.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Imidazole-5-ethanamine, beta-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-5-ethanamine, beta-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1H-Imidazole-5-ethanamine, beta-fluoro- has shown promise in pharmaceutical applications, particularly as a potential antifungal agent . The imidazole ring structure is known for its antifungal properties, making this compound a candidate for developing new drugs targeting fungal infections such as candidiasis and dermatophyte infections. The incorporation of fluorine may enhance its potency and alter pharmacokinetic properties compared to non-fluorinated analogs.

Case Study: Antifungal Activity

Research indicates that compounds with imidazole structures exhibit significant antifungal activity. For instance, derivatives of imidazole have been tested against various fungal strains, demonstrating varying degrees of efficacy. The addition of a fluorine atom in 1H-Imidazole-5-ethanamine may improve binding affinity to fungal enzymes, thus enhancing therapeutic outcomes .

Agricultural Applications

In agriculture, 1H-Imidazole-5-ethanamine, beta-fluoro- can be explored as a biopesticide or growth regulator. Its potential to interact with biological pathways may allow it to act against pests or promote plant growth under specific conditions. The compound's unique structure could lead to the development of environmentally friendly pesticides.

Biochemical Research

The compound is also valuable in biochemical research due to its ability to interact with various biological targets. Studies have shown that imidazole derivatives can bind to cytochrome P450 enzymes, influencing drug metabolism and efficacy. This interaction is critical for understanding the compound's mechanism of action and optimizing drug design .

Interaction Studies

Interaction studies involving 1H-Imidazole-5-ethanamine focus on its binding affinity to enzymes and receptors. For example, research has demonstrated that modifications in the imidazole structure can significantly affect binding interactions with targets like the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy .

Comparative Analysis of Related Compounds

To further understand the significance of 1H-Imidazole-5-ethanamine, beta-fluoro-, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-Imidazole | Basic imidazole structure without substitutions | Commonly used in antifungal treatments |

| N-Propyl-1H-imidazole-5-ethanamine | Propyl substitution on nitrogen | Enhanced lipophilicity may improve membrane penetration |

| 2-Methylimidazole | Methyl group at position 2 | Known for its role in biochemical processes |

| Benzimidazole | Benzene fused to imidazole | Exhibits diverse biological activities |

The fluorinated structure of 1H-Imidazole-5-ethanamine may enhance biological activity compared to non-fluorinated analogs while providing distinct physicochemical properties advantageous for drug development.

Propiedades

Fórmula molecular |

C5H8FN3 |

|---|---|

Peso molecular |

129.14 g/mol |

Nombre IUPAC |

2-fluoro-2-(1H-imidazol-5-yl)ethanamine |

InChI |

InChI=1S/C5H8FN3/c6-4(1-7)5-2-8-3-9-5/h2-4H,1,7H2,(H,8,9) |

Clave InChI |

ZWWQNZLDQCQJDX-UHFFFAOYSA-N |

SMILES canónico |

C1=C(NC=N1)C(CN)F |

Sinónimos |

eta-fluorohistamine fluorohistamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.